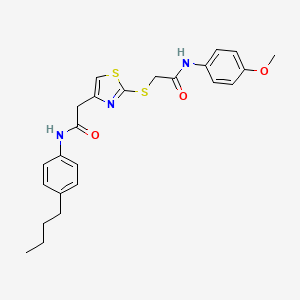

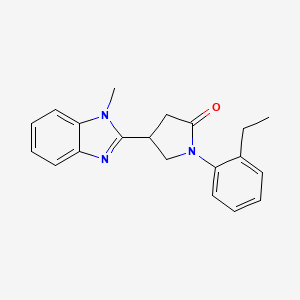

![molecular formula C20H24N4O3S B2506327 Ethyl 1-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-4-carboxylate CAS No. 862807-83-8](/img/structure/B2506327.png)

Ethyl 1-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, Ethyl 1-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-4-carboxylate, is a complex organic molecule that appears to be related to various synthesized compounds with potential pharmacological applications. The structure suggests the presence of a thiazolo[2,3-c][1,2,4]triazole core, substituted with a methoxyphenyl group and linked to a piperidine moiety, which is a common structure in medicinal chemistry due to its potential biological activity.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate of cisapride, was achieved from 1-methyl-1,2,3,6-tetrahydropyridine, indicating the feasibility of synthesizing complex piperidine derivatives . Additionally, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives was accomplished by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives . These methods could potentially be adapted to synthesize the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound likely involves a thiazolo[2,3-c][1,2,4]triazole scaffold, which is a heterocyclic system known for its diverse biological activities. The presence of a 4-methoxyphenyl group could influence the electronic properties of the molecule and potentially its interaction with biological targets . The piperidine ring is a common feature in drug molecules, contributing to the compound's three-dimensional structure and pharmacokinetic properties .

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The thiazolo[2,3-c][1,2,4]triazole core could participate in various chemical reactions, such as nucleophilic substitutions or electrophilic additions, depending on the substitution pattern and the presence of reactive sites . The ethyl piperidine carboxylate moiety could undergo reactions typical for carboxylate esters, such as hydrolysis or aminolysis, which could be relevant in the context of prodrug strategies .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the compound are not directly reported, related compounds provide some insight. The solubility, melting point, and stability of the compound would be influenced by the presence of the methoxy group and the piperidine ring. The ester group could make the compound more lipophilic, potentially affecting its absorption and distribution in biological systems . The molecular weight, polarity, and hydrogen bonding capacity would be key parameters in determining the compound's pharmacokinetic profile.

Applications De Recherche Scientifique

Synthesis and Characterization

- Ethyl 1-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-4-carboxylate is part of a novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines. These compounds have been synthesized and characterized based on elemental analysis and spectral data (El‐Kazak & Ibrahim, 2013).

Antimicrobial Evaluation

- The synthesized compounds, including those related to this compound, were screened for antimicrobial activity, indicating potential uses in pharmacological research (El‐Kazak & Ibrahim, 2013).

Molecular Docking Studies

- Studies involving similar compounds have focused on understanding their tautomeric properties, conformations, and potential anti-cancer properties using density functional theory and molecular docking. This research provides insights into the molecular mechanisms and interactions with biological targets (Karayel, 2021).

Antifungal and Antibacterial Activities

- Further research on compounds related to this compound has shown significant antimicrobial activities against a range of microorganisms, suggesting their potential in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Design and Synthesis for Specific Biological Targets

- Some studies have focused on the design and synthesis of compounds structurally related to this compound to inhibit specific biological targets like Mycobacterium tuberculosis GyrB, demonstrating the compound's relevance in targeted drug design (Jeankumar et al., 2013).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

Similar compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play a significant role in neuroprotection and anti-inflammatory responses .

Result of Action

Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Orientations Futures

The study of triazole-pyrimidine hybrids is a promising field, especially in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury . The potential development of these compounds as neuroprotective and anti-neuroinflammatory agents is a significant future direction .

Propriétés

IUPAC Name |

ethyl 1-[[3-(4-methoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3S/c1-3-27-19(25)15-8-10-23(11-9-15)12-17-13-24-18(21-22-20(24)28-17)14-4-6-16(26-2)7-5-14/h4-7,13,15H,3,8-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZGHKGZODODQFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC2=CN3C(=NN=C3S2)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

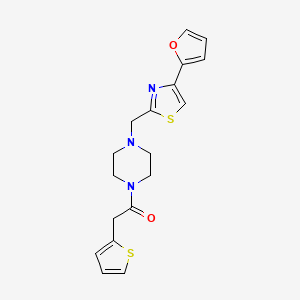

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2506247.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide](/img/structure/B2506248.png)

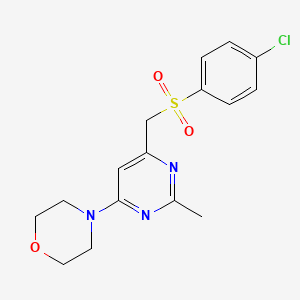

![N-[5-[2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2506259.png)

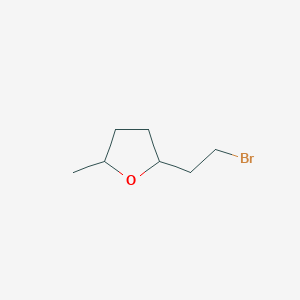

![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2506260.png)

![(E)-3-(3-bromophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2506261.png)

![Tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate](/img/structure/B2506264.png)

![N-(2-Bromophenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide](/img/structure/B2506265.png)